molecular formula C10H18O B14730826 2,2,6-Trimethyl-1-oxaspiro[2.5]octane CAS No. 5718-78-5

2,2,6-Trimethyl-1-oxaspiro[2.5]octane

Cat. No.: B14730826
CAS No.: 5718-78-5
M. Wt: 154.25 g/mol
InChI Key: MGTUJQFOHCTEJN-UHFFFAOYSA-N
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Description

2,2,6-Trimethyl-1-oxaspiro[2.5]octane (CAS 5718-78-5) is a bicyclic ether characterized by a spiro junction between a cyclopropane ring and a tetrahydropyran-like oxygen-containing ring. Its molecular formula is C₁₀H₁₈O, with a molar mass of 154.25 g/mol .

Properties

CAS No.

5718-78-5

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,2,6-trimethyl-1-oxaspiro[2.5]octane

InChI

InChI=1S/C10H18O/c1-8-4-6-10(7-5-8)9(2,3)11-10/h8H,4-7H2,1-3H3

InChI Key

MGTUJQFOHCTEJN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)C(O2)(C)C

Origin of Product

United States

Preparation Methods

Epoxidation of Alkene Precursors

The most straightforward approach to synthesizing this compound involves the epoxidation of an appropriate alkene precursor, namely 2,6-dimethyl-1-methylene-cyclohexane. This reaction pathway is analogous to that described for similar oxaspiro compounds in the literature.

The general reaction scheme involves:

  • Preparation of 2,6-dimethyl-cyclohexanone
  • Methylenation of the ketone to form 2,6-dimethyl-1-methylene-cyclohexane
  • Epoxidation of the exocyclic double bond

Optimization of Synthetic Conditions

Several factors can significantly impact the efficiency and selectivity of this compound synthesis:

Temperature Control

Temperature management is critical, particularly for the Corey-Chaykovsky approach where the reaction is slightly exothermic. Maintaining the temperature between 25-30°C through external cooling ensures optimal reaction progress while minimizing side reactions.

Solvent Selection

The choice of solvent impacts both reaction efficiency and product isolation:

  • DMSO is optimal for the Corey-Chaykovsky reaction
  • Chlorinated solvents (DCM, chloroform) work well for epoxidation steps
  • For product extraction, petroleum ether has proven effective

Buffer Addition

For epoxidation reactions using peracids, the addition of buffering agents such as organic alkaline salts (sodium acetate, sodium formate) can improve reaction selectivity and yield by neutralizing acids formed during the reaction.

Reaction Monitoring

Gas chromatography provides an effective means of monitoring reaction progress, particularly for the Corey-Chaykovsky method. Complete reaction typically occurs within 6-6.5 hours under optimal conditions.

Purification and Characterization

Purification Techniques

After synthesis, this compound typically requires purification through:

  • Extraction with petroleum ether
  • Concentration of organic extracts
  • Fractional distillation using an appropriate column (e.g., 20 cm column with spiral filling)

Analytical Characterization

Confirmation of successful synthesis and structural verification can be achieved through:

  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • Infrared (IR) spectroscopy
  • Mass Spectrometry (MS)
  • Gas Chromatography (GC)

Stereochemical Considerations

This compound can exist in multiple stereoisomeric forms, depending on the relative configuration of the methyl group at position 6 on the cyclohexane ring relative to the oxirane ring. The literature suggests methods for obtaining specific stereoisomers:

  • From optically active starting materials
  • Through stereoselective synthetic methods
  • Via separation of diastereoisomers

For instance, starting from specific stereoisomers of 2,6-dimethyl-cyclohexanone (such as trans isomers), the corresponding stereoisomers of this compound can be obtained.

Chemical Reactions Analysis

Types of Reactions: 2,2,6-Trimethyl-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2,2,6-Trimethyl-1-oxaspiro[2.5]octane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,6-Trimethyl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Stereoisomers and Oxidized Derivatives

cis- and trans-Pulegone Oxides
  • Structures : These are stereoisomers of 2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one, differing in the orientation of the ketone group.
    • cis-Pulegone Oxide (CAS 17677-87-1): Molecular formula C₁₀H₁₆O₂ , molar mass 168.23 g/mol .
    • trans-Pulegone Oxide (CAS 13080-28-9): Shares the same formula but distinct stereochemistry .
  • Key Differences :
    • The ketone group introduces polarity, enhancing solubility in polar solvents compared to the parent compound.
    • Stereochemistry affects intermolecular interactions; the trans isomer exhibits a higher melting point due to crystalline packing efficiency .
Hydroxy-Ketone Derivative
  • 1-Oxaspiro[2.5]octan-4-one, 8-hydroxy-2,2,6-trimethyl- (CAS 63524-96-9):
    • Formula C₁₀H₁₆O₃ , molar mass 184.23 g/mol .
    • Features both a hydroxyl (-OH) and ketone (=O) group, increasing hydrogen-bonding capacity and acidity (pKa ~12–14 for the hydroxyl) .

Unsaturated Analog: 2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene

  • Structure : Contains a double bond in the octene ring (CAS 4584-23-0).
    • Formula C₁₀H₁₆O , molar mass 152.23 g/mol .
  • Comparison :
    • The double bond reduces steric hindrance but increases reactivity toward electrophilic addition (e.g., bromination).
    • Lower molecular weight and planar geometry result in a 15–20°C reduction in boiling point compared to the saturated parent compound .

Fluorinated and Heteroatom-Modified Derivatives

6,6-Difluoro-1-oxaspiro[2.5]octane
  • Structure : Fluorine atoms at the 6-position (CID 89836102).
    • Formula C₇H₁₀F₂O , molar mass 148.15 g/mol .
    • Fluorine’s electronegativity enhances oxidative stability and alters lipophilicity (logP ~1.8 vs. ~2.5 for the parent) .
1-Oxa-2-azaspiro[2.5]octane, 2-methyl (CAS 3400-13-3):
  • Formula C₇H₁₃NO, molar mass 127.18 g/mol.
  • Replacement of a CH₂ group with NH introduces basicity (pKa ~8.5 for the amine), expanding utility in pH-responsive drug delivery .

Ester-Functionalized Derivative

  • Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 1559194-34-1):
    • Formula C₁₂H₂₀O₃ , molar mass 212.29 g/mol .
    • The ester group enables hydrolysis to carboxylic acids under basic conditions, a key feature in prodrug design .

Complex Pharmaceutical Intermediates

  • 6-(2,6-Difluoro-4-nitrophenyl)-1-oxa-6-azaspiro[2.5]octane :
    • A spiro compound with aromatic and nitro substituents, used in synthesizing antibiotics like linezolid analogs.
    • The nitro group facilitates reduction to amines, a critical step in forming bioactive molecules .

Q & A

Q. What are the validated synthetic routes for 2,2,6-trimethyl-1-oxaspiro[2.5]octane, and how can experimental reproducibility be ensured?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of prenyl derivatives or spiroannulation of cyclic ketones with epoxides. To ensure reproducibility, document reaction parameters (temperature, solvent, catalyst loading) and purity of precursors. Use GC-MS or NMR to verify intermediate structures. For new syntheses, provide full characterization data (¹H/¹³C NMR, HRMS) and compare spectral signatures with literature . Follow journal guidelines for experimental rigor, including explicit procedural details to enable replication .

Q. Which analytical techniques are most effective for characterizing this compound’s structural stability under varying conditions?

  • Methodological Answer : Combine dynamic thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. For hydrolytic stability, conduct kinetic studies in buffered solutions (pH 3–9) with HPLC monitoring. Use X-ray crystallography to resolve conformational changes in the spirocyclic core. Correlate findings with computational models (e.g., DFT) to identify destabilizing torsional strains .

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Re-examine solvent effects, concentration, and instrument calibration. Compare data with the NIST Chemistry WebBook or authoritative spectral libraries. If contradictions persist, validate purity via elemental analysis or orthogonal techniques (e.g., GC-MS). Report unresolved anomalies in supplementary materials with raw data files to facilitate peer review .

Advanced Research Questions

Q. What mechanistic insights guide the optimization of stereoselective spirocyclic ring formation in this compound synthesis?

  • Methodological Answer : Investigate transition states using kinetic isotope effects (KIE) and Hammett plots. Employ chiral auxiliaries or asymmetric catalysts (e.g., organocatalysts) to control stereochemistry. Monitor reaction progress in situ via FTIR or Raman spectroscopy. Compare experimental outcomes with DFT-predicted activation energies to refine mechanistic models .

Q. How can computational chemistry resolve contradictions in the compound’s reactivity predictions versus experimental outcomes?

  • Methodological Answer : Perform ab initio calculations (e.g., CCSD(T)) or machine learning-based QSAR models to predict regioselectivity in ring-opening reactions. Validate predictions with kinetic experiments under controlled conditions (e.g., varying nucleophiles). Use statistical tools (e.g., ANOVA) to quantify deviations between theoretical and empirical data, adjusting for solvent and steric effects .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs). Optimize crystallization conditions using Design of Experiments (DoE) to control polymorphism. Conduct accelerated stability studies to identify degradation pathways. Publish detailed protocols for impurity profiling (e.g., LC-HRMS) to standardize quality control .

Data Presentation Guidelines

Parameter Recommended Technique Purpose Reference
Purity verificationElemental Analysis, HPLCConfirm chemical identity and purity
Thermal stabilityTGA/DSCAssess decomposition thresholds
Stereochemical analysisX-ray crystallography, ECDResolve absolute configuration
Reaction monitoringIn situ FTIR/RamanTrack intermediate formation

Critical Analysis and Reproducibility

  • Contradiction Resolution : Cross-validate spectral and synthetic data using open-access repositories (e.g., PubChem) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Statistical Rigor : Apply error bars to experimental replicates and report confidence intervals. Use Bland-Altman plots for method comparison studies .

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